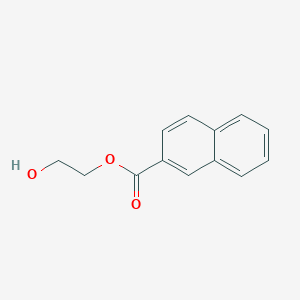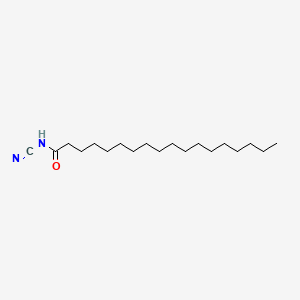
lithium;5-ethylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
lithium;5-ethylcyclopenta-1,3-diene is an organolithium compound that features a lithium cation and a 1-ethylcyclopenta-2,4-dien-1-ide anion. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
lithium;5-ethylcyclopenta-1,3-diene can be synthesized through the reaction of 1-ethylcyclopenta-2,4-diene with an organolithium reagent such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate and final products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and product purity.
Análisis De Reacciones Químicas
Types of Reactions
lithium;5-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.
Reduction: It can be reduced to form cyclopentadiene derivatives.
Substitution: The lithium atom can be substituted with other metal cations or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound to form substituted products.
Major Products
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentadiene derivatives.
Substitution: Substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
lithium;5-ethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopentadienyl complexes with transition metals.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of lithium;5-ethylcyclopenta-1,3-diene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium cation stabilizes the negative charge on the cyclopentadienyl anion, enhancing its reactivity. This compound can participate in various organic transformations, including cycloaddition reactions, which are facilitated by its unique electronic structure.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyl lithium: Similar in structure but lacks the ethyl group.
Cyclopentadienone lithium: Contains a carbonyl group instead of an ethyl group.
Lithium cyclopentadienide: The parent compound without any substituents.
Uniqueness
lithium;5-ethylcyclopenta-1,3-diene is unique due to the presence of the ethyl group, which can influence its reactivity and stability. This makes it distinct from other cyclopentadienyl lithium compounds and allows for different chemical transformations and applications.
Propiedades
Número CAS |
135630-42-1 |
|---|---|
Fórmula molecular |
C7H9Li |
Peso molecular |
100.1 g/mol |
Nombre IUPAC |
lithium;5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.Li/c1-2-7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1 |
Clave InChI |
ZBDWUWNQBVXRMA-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC[C-]1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethyl-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8564833.png)





![tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B8564870.png)






